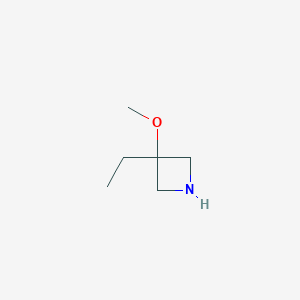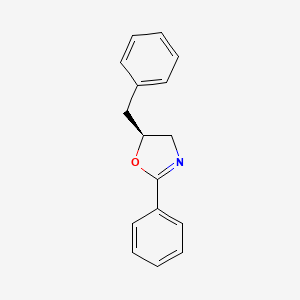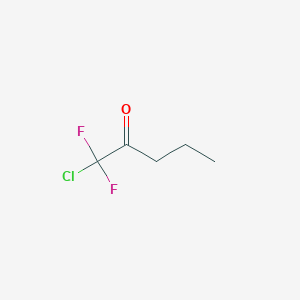
1-Chloro-1,1-difluoropentan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-1,1-Difluoro-2-Pentanone is an organic compound with the molecular formula C5H7ClF2O It is a halogenated ketone, characterized by the presence of chlorine and fluorine atoms attached to the carbon backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-1,1-Difluoro-2-Pentanone can be synthesized through several methods. One common approach involves the halogenation of 2-pentanone. The reaction typically involves the use of chlorine and fluorine sources under controlled conditions to ensure selective substitution at the desired positions. The reaction is often carried out in the presence of a catalyst to enhance the reaction rate and yield.
Industrial Production Methods: In an industrial setting, the production of 1-Chloro-1,1-Difluoro-2-Pentanone may involve large-scale halogenation processes. These processes are designed to maximize efficiency and yield while minimizing by-products. The use of continuous flow reactors and advanced separation techniques ensures the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-1,1-Difluoro-2-Pentanone undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The carbonyl group can be reduced to form corresponding alcohols.
Oxidation Reactions: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Major Products Formed:
Substitution: Products include various substituted pentanones.
Reduction: Products include 1-chloro-1,1-difluoro-2-pentanol.
Oxidation: Products include 1-chloro-1,1-difluoro-2-pentanoic acid.
Scientific Research Applications
1-Chloro-1,1-Difluoro-2-Pentanone has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Chloro-1,1-Difluoro-2-Pentanone involves its interaction with molecular targets through its reactive functional groups. The carbonyl group can form hydrogen bonds and interact with nucleophiles, while the halogen atoms can participate in halogen bonding and other interactions. These interactions influence the compound’s reactivity and biological activity.
Comparison with Similar Compounds
1-Chloro-1,1-Difluoro-2-Pentanol: Similar structure but with an alcohol group instead of a ketone.
1-Chloro-1,1-Difluoro-2,4-Pentanedione: Contains an additional carbonyl group, making it more reactive.
1-Chloro-2,2-Difluoropropane: A smaller molecule with similar halogenation but different reactivity.
Uniqueness: 1-Chloro-1,1-Difluoro-2-Pentanone is unique due to its specific combination of halogen atoms and a ketone group, which imparts distinct reactivity and potential applications. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and industrial applications.
Properties
CAS No. |
6301-95-7 |
|---|---|
Molecular Formula |
C5H7ClF2O |
Molecular Weight |
156.56 g/mol |
IUPAC Name |
1-chloro-1,1-difluoropentan-2-one |
InChI |
InChI=1S/C5H7ClF2O/c1-2-3-4(9)5(6,7)8/h2-3H2,1H3 |
InChI Key |
BTPQMMIQQIDQKZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)C(F)(F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


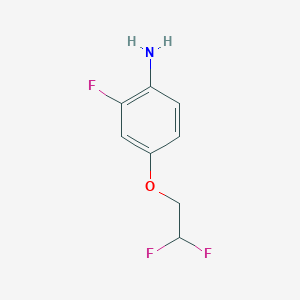

![tert-Butyl 4-(3-bromo-1H-pyrazolo[3,4-b]pyridin-5-yl)piperidine-1-carboxylate](/img/structure/B12841508.png)
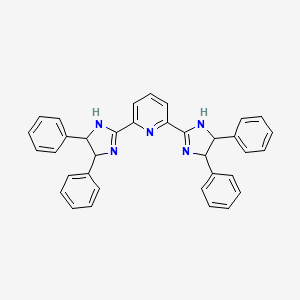
![2-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-7-yl)acetic acid](/img/structure/B12841514.png)
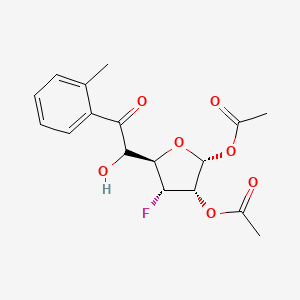
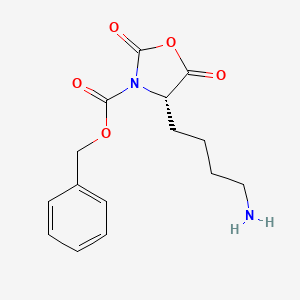
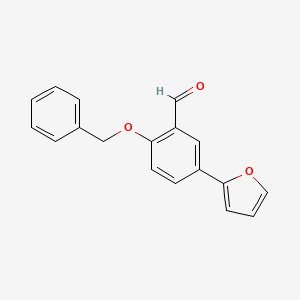


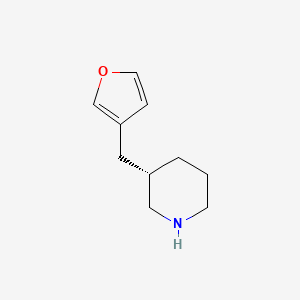
![tetrasodium;[[[(2R,3S,4R,5R)-5-(3-carbamoyl-1,2,4-triazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B12841568.png)
